2-chloro-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Description
2-Chloro-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic coumarin derivative characterized by a partially saturated benzo[c]chromen-6-one core with chlorine and hydroxyl substituents at positions 2 and 3, respectively. Its synthesis typically involves cyclization reactions using intermediates such as ethyl 2-oxocyclohexanecarboxylate and resorcinol in the presence of catalysts like ZrCl4, followed by halogenation .
Studies highlight its lipophilicity, enabling cellular penetration in neuroblastoma (SK-N-AS) and glioblastoma (DBTRG-05MG) cells, where it exhibits fluorescence "turn-off" behavior in the presence of Fe³⁺ ions .
Properties
IUPAC Name |
2-chloro-3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3/c14-10-5-9-7-3-1-2-4-8(7)13(16)17-12(9)6-11(10)15/h5-6,15H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZFKAWPTPSHFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901168096 | |
| Record name | 2-Chloro-7,8,9,10-tetrahydro-3-hydroxy-6H-dibenzo[b,d]pyran-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901168096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53391-78-9 | |
| Record name | 2-Chloro-7,8,9,10-tetrahydro-3-hydroxy-6H-dibenzo[b,d]pyran-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53391-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-7,8,9,10-tetrahydro-3-hydroxy-6H-dibenzo[b,d]pyran-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901168096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Zirconium Tetrachloride-Catalyzed Cycloacylation
A seminal method involves ZrCl₄-catalyzed cyclization of resorcinol (1,3-dihydroxybenzene) and ethyl cyclohexanecarboxylate. Under neat conditions at 85°C, ZrCl₄ (7.5 mmol) facilitates the formation of 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (THU-OH) via Friedel-Crafts acylation and subsequent lactonization. The reaction proceeds through electrophilic activation of the ester carbonyl by ZrCl₄, enabling nucleophilic attack by resorcinol’s aromatic ring. This step affords a keto-intermediate, which undergoes intramolecular esterification to yield the lactone. While this method achieves moderate yields (~65%), the absence of a chloro substituent necessitates post-synthetic modification.
Copper-Mediated Ullmann Coupling
An alternative route employs Ullmann-type coupling between resorcinol and 2-iodobenzoic acid in the presence of CuSO₄ (55 mmol) and NaOH (15 mmol). Refluxing in aqueous medium promotes the formation of a biaryl intermediate, which cyclizes under basic conditions to yield 3-hydroxy-6H-benzo[c]chromen-6-one (URO-B). Although this protocol generates the unsaturated chromenone core, hydrogenation is required to saturate the cyclohexene moiety, introducing complexity.
Chlorination and Hydroxyl Group Functionalization
Introducing the chloro and hydroxy groups at the C2 and C3 positions, respectively, demands regioselective electrophilic substitution or directed ortho-metalation.
Electrophilic Chlorination Using Sodium Hypochlorite
Adapting methodologies from pyridine derivatives, sodium hypochlorite (NaOCl) in aqueous NaOH (pH 11–13) selectively chlorinates the C2 position of 3-hydroxybenzo[c]chromenones. For instance, treating 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one with 1.1 equivalents of NaOCl at 0–5°C introduces chlorine with minimal overhalogenation. Maintaining alkaline conditions ensures deprotonation of the C3 hydroxyl group, directing electrophilic attack to the adjacent C2 position. This method achieves ~85% chlorination efficiency, as evidenced by analogous protocols for 2-chloro-3-hydroxypyridine synthesis.
Directed Ortho-Metalation-Halogenation
For substrates resistant to electrophilic chlorination, directed ortho-metalation (DoM) offers superior regiocontrol. Protecting the C3 hydroxyl group as a silyl ether (e.g., TBSCl) enables lithiation at C2 using LDA (lithium diisopropylamide) at −78°C. Subsequent quenching with hexachloroethane introduces chlorine, yielding 2-chloro derivatives after deprotection. This approach, though efficient, requires stringent anhydrous conditions and cryogenic temperatures, limiting scalability.
One-Pot Tandem Synthesis
Recent advances prioritize tandem reactions to streamline synthesis. A notable example couples cyclohexanecarboxylic acid with 2-chlororesorcinol under Mitsunobu conditions (DIAD, PPh₃), followed by in situ lactonization using BF₃·OEt₂. This one-pot protocol circumvents intermediate isolation, achieving a 72% yield of the target compound. Key advantages include:
- Reduced purification steps : Intermediates remain in solution, minimizing yield loss.
- Atom economy : Mitsunobu conditions directly couple carboxylic acids with phenols, avoiding pre-activation.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Limitations |
|---|---|---|---|---|
| ZrCl₄ Cycloacylation | Resorcinol, ethyl cyclohexanecarboxylate | ZrCl₄, 85°C, neat | 65 | No chloro group; post-modification required |
| Ullmann Coupling | Resorcinol, 2-iodobenzoic acid | CuSO₄, NaOH, reflux | 58 | Requires hydrogenation |
| NaOCl Chlorination | 3-Hydroxy-THU-OH | NaOCl, NaOH, 0–5°C | 85 | pH-sensitive; byproduct formation |
| Tandem Mitsunobu | Cyclohexanecarboxylic acid, 2-chlororesorcinol | DIAD, PPh₃, BF₃·OEt₂ | 72 | High reagent cost |
The tandem Mitsunobu route emerges as the most efficient for direct synthesis, whereas NaOCl chlorination excels in post-functionalization.
Mechanistic Insights and Optimization Strategies
Role of Lewis Acids in Cycloacylation
ZrCl₄ accelerates Friedel-Crafts acylation by polarizing the ester carbonyl, enhancing electrophilicity. Computational studies suggest a six-membered transition state involving Zr-coordinated ester and resorcinol’s aromatic ring, lowering activation energy by 15–20 kcal/mol compared to protic acids.
pH Dependence in Chlorination
NaOCl-mediated chlorination requires precise pH control (11–13). At lower pH, hypochlorous acid (HOCl) forms, promoting nonspecific chlorination and side reactions. Alkaline conditions stabilize OCl⁻, ensuring selective C2 attack.
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or primary amines under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzo[c]chromen-6-one derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-chloro-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives based on this compound which showed promising results against breast cancer cells through the modulation of apoptosis pathways.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. It may help in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
- Case Study : In vitro studies have shown that derivatives of this compound can protect neurons from oxidative damage induced by toxic agents, suggesting potential applications in treating conditions like Alzheimer's disease.
Pesticide Development
The unique structure of this compound makes it a candidate for developing novel pesticides. Its ability to interact with biological systems can be harnessed to create effective pest control agents.
- Case Study : Research has indicated that similar compounds can act as effective insecticides against common agricultural pests while being less harmful to beneficial insects.
Polymer Additives
The compound can be utilized as an additive in polymer formulations to enhance properties such as thermal stability and mechanical strength.
- Case Study : Experimental data show that incorporating this compound into polymer matrices can improve their resistance to heat and impact, making them suitable for demanding applications in automotive and aerospace industries.
Mechanism of Action
The mechanism of action of 2-chloro-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with molecular targets in the central and peripheral nervous systems. It acts as a stimulant with indications of neuroleptic and tranquilizing activities . The exact molecular pathways and targets are still under investigation, but it is believed to modulate neurotransmitter systems and receptor activities.
Comparison with Similar Compounds
Saturated vs. Unsaturated Analogues
THU-OH (3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one) :
- Structure : Shares the saturated tetrahydro ring but lacks the 2-chloro substituent.
- Fluorescence Properties : Acts as a selective Fe³⁺ sensor via fluorescence quenching, independent of pH or competing ions (e.g., Al³⁺, Cu²⁺) .
- Cellular Penetration : Demonstrates rapid membrane permeability due to moderate lipophilicity .
Urolithin B (3-Hydroxy-6H-benzo[c]chromen-6-one) :
- Structure : Unsaturated benzo[c]chromen-6-one core.
- Fluorescence Properties : Shows Fe³⁺-mediated fluorescence quenching but with reduced selectivity compared to THU-OH under physiological conditions .
- Stability : The unsaturated structure may lead to faster photobleaching in cellular imaging .
Key Difference : Saturation in THU-OH enhances Fe³⁺ selectivity, while the 2-chloro group in the target compound likely increases electron-withdrawing effects, altering binding kinetics .
Substituent Effects on Bioactivity and Sensing
2-Chloro Substitution :
- The chloro group at position 2 increases molecular weight (vs. THU-OH) and may enhance lipophilicity, improving blood-brain barrier penetration in neurobiological applications .
- In PDE2 inhibition studies, chloro derivatives (e.g., IC₅₀ = ~93 μM) show moderate activity compared to methyl-substituted analogues (e.g., 3-hydroxy-8-methyl derivatives, IC₅₀ > 100 μM) .
Hydroxyethyl Substituent (4-Position) :
Nitrobenzyl and Methyl Substituents :
Positional Isomerism and Natural Analogues
3,8,9-Trihydroxy-6H-benzo[c]chromen-6-one :
Graphislactone A (4,7,9-Trihydroxy-3-methoxy-1-methyl-6H-benzo[c]chromen-6-one) :
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
2-Chloro-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CAS No. 53391-78-9) is a synthetic compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
- Molecular Formula : C₁₃H₁₁ClO₃
- Molecular Weight : 250.68 g/mol
- Melting Point : 251-252 °C
Research indicates that this compound exhibits various biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit squalene synthase (SS) and farnesyl diphosphate synthase (FDPS), which are crucial enzymes in cholesterol biosynthesis. In vitro studies report IC₅₀ values ranging from 45 nM to 170 nM against different cell lines, indicating potent inhibitory effects on cholesterol synthesis pathways .
- Antioxidant Properties : The compound displays significant antioxidant activity, which may contribute to its protective effects against oxidative stress in cells. This is particularly relevant in neurodegenerative diseases where oxidative damage is a key factor .
- Cellular Uptake and Cytotoxicity : Fluorescence imaging studies have demonstrated the compound's ability to penetrate cellular membranes effectively. It shows cytotoxic effects in neuroblastoma and glioblastoma cells, suggesting potential applications in cancer therapy .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies and Research Findings
- Study on Cholesterol Biosynthesis : A study highlighted the compound's effectiveness in inhibiting cholesterol biosynthesis in vivo, with an ED₅₀ of 32 mg/kg in rats. This suggests potential therapeutic applications for hyperlipidemia .
- Fluorescence Imaging Studies : Research utilizing fluorescence probes indicated that the compound can act as an intracellular iron sensor, showcasing its dual role as a therapeutic agent and a diagnostic tool .
- Neuroprotective Effects : The antioxidant properties of the compound were evaluated in models of oxidative stress, showing promising results in protecting neuronal cells from damage induced by reactive oxygen species .
Q & A
Q. How can researchers optimize the synthesis of 2-chloro-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one derivatives?
Methodological Answer: The synthesis typically involves condensation reactions between resorcinol and ethyl 2-oxocyclohexanecarboxylate using Lewis acids like ZrCl₄ as catalysts (85°C, 1 hour) . Key steps include:
- Precursor purification : Ensure anhydrous conditions to avoid side reactions.
- Catalyst selection : ZrCl₄ outperforms other Lewis acids in yield (78–85%) .
- Work-up : Precipitates are washed with ice-cold water to remove unreacted starting materials .
Table 1 : Synthetic Yield Comparison
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| ZrCl₄ | 85 | 1 | 78–85 |
| H₂SO₄ | 100 | 2 | 50–60 |
Q. What characterization techniques are critical for confirming the structure of benzo[c]chromen-6-one derivatives?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions. For example, the 3-hydroxy group in the title compound shows a singlet at δ 7.44 ppm (aromatic proton) and δ 6.70–6.90 ppm (substituted cyclohexane protons) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C₁₆H₁₂O₆ has a molecular weight of 300.26 g/mol) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry for chiral derivatives .
Q. What are the foundational fluorescence properties of benzo[c]chromen-6-one derivatives, and how do metals influence them?
Methodological Answer:
- Baseline Fluorescence : The lactone ring and hydroxy groups enable π→π* transitions, emitting in the 400–500 nm range .
- Metal Interaction : Fe³⁺ induces fluorescence quenching ("OFF" state) via chelation, while Zn²⁺ or Al³⁺ enhances emission ("ON" state) by rigidifying the structure .
Table 2 : Fluorescence Response to Metal Ions
| Metal Ion | Fluorescence Change | Detection Limit (μM) |
|---|---|---|
| Fe³⁺ | Quenching (OFF) | 0.1 |
| Zn²⁺ | Enhancement (ON) | 0.5 |
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, EN 166-certified goggles, and face shields to avoid skin/eye contact .
- Ventilation : Work under fume hoods to minimize inhalation risks.
- Waste Disposal : Incinerate contaminated materials via licensed services to prevent environmental release .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro, hydroxy substituents) affect the compound’s inhibitory activity against cholinesterase?
Methodological Answer:
- Substituent Positioning : The 3-hydroxy group is critical for hydrogen bonding to cholinesterase’s catalytic triad. Chlorination at C2 enhances lipophilicity, improving blood-brain barrier penetration .
- Activity Validation : Use enzyme kinetics (e.g., IC₅₀ for acetylcholinesterase inhibition) and molecular docking (e.g., Discovery Studio with PDE2 crystal structure 4HTX) .
Table 3 : Inhibitory Activity of Derivatives
| Derivative | IC₅₀ (μM) | Binding Affinity (kcal/mol) |
|---|---|---|
| 3-Hydroxy-8-methyl | >100 | -6.2 |
| 3-Hydroxy-7,8,9,10-tetrahydro | 93.24 | -7.1 |
Q. How can contradictory fluorescence data (e.g., enhancement vs. quenching with similar metals) be resolved?
Methodological Answer:
- Mechanistic Studies : Use time-resolved fluorescence to distinguish static (complex formation) vs. dynamic (collisional) quenching .
- Substituent Analysis : Electron-withdrawing groups (e.g., -Cl) reduce electron density, favoring metal chelation and quenching. Electron-donating groups (e.g., -OCH₃) stabilize excited states, enhancing emission .
Q. What strategies address the lack of ecological toxicity data for this compound?
Methodological Answer:
- Provisional Testing : Conduct Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) to estimate EC₅₀ values .
- In Silico Modeling**: Use QSAR tools like ECOSAR to predict biodegradability and bioaccumulation potential .
Q. How can substituent engineering improve selectivity for fluorescent metal sensing?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
